molecular formula C12H17NO2 B13009162 Methyl 4-amino-3-(tert-butyl)benzoate

Methyl 4-amino-3-(tert-butyl)benzoate

Cat. No.: B13009162
M. Wt: 207.27 g/mol
InChI Key: PQOMIGZWYDPHTR-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(tert-butyl)benzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-3-(tert-butyl)benzoate typically involves the esterification of 4-amino-3-(tert-butyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the aromatic ring.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(tert-butyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-amino-4-(tert-butyl)benzoate: Similar structure but with different substitution pattern on the aromatic ring.

    tert-Butyl 4-aminobenzoate: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 4-aminobenzoate: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: Methyl 4-amino-3-(tert-butyl)benzoate is unique due to the presence of both the amino and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-amino-3-tert-butylbenzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7H,13H2,1-4H3

InChI Key

PQOMIGZWYDPHTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)N

Origin of Product

United States

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